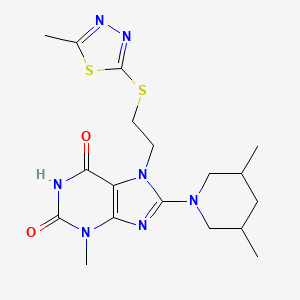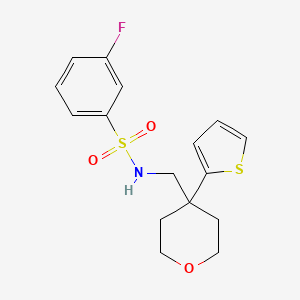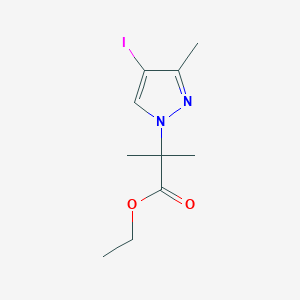![molecular formula C22H20FNO3 B2855035 1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol CAS No. 898644-49-0](/img/structure/B2855035.png)
1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include several aromatic rings (from the benzoyl and phenyl groups), an ether linkage (from the phenoxy group), an amine group, and an alcohol group. The presence of these different functional groups could potentially affect the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the various functional groups present in its structure. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, while the amine group might participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar groups (like the alcohol and amine), while its melting and boiling points would be influenced by the size and shape of the molecule .Scientific Research Applications
Cardioselectivity of Beta-Adrenoceptor Blocking Agents
Research on beta-adrenoceptor blocking agents, including compounds structurally similar to 1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol, has shown substantial cardioselectivity. These studies have compared the affinity of synthesized compounds to beta-1 and beta-2 adrenoceptors, highlighting the importance of specific substituents for enhancing cardioselectivity (Rzeszotarski et al., 1979).
Intracellular Calcium Activity
Another area of application is in the modulation of intracellular calcium, where substituted 1,4-benzoxazines, which share similar structural motifs, have demonstrated moderate activity. These compounds, particularly those with a homoveratrylamino moiety, have shown superior potency, indicating their potential as therapeutic agents in diseases involving calcium dysregulation (Bourlot et al., 1998).
PPARgamma Agonists for Antidiabetic Activity
Compounds with a benzoylphenyl moiety have been identified as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, exhibiting antidiabetic activity in rodent models. This research suggests the potential of structurally similar compounds in treating type 2 diabetes, with emphasis on the importance of the N-2-benzoylphenyl moiety for PPARgamma agonism (Cobb et al., 1998).
Synthesis and Biological Applications of Organotin(IV) Derivatives
Research involving the synthesis and biological applications of organotin(IV) derivatives, including those derived from 2-(3-benzoylphenyl)-propionic acid, highlights the diverse potential of these compounds. Such studies have explored their structural characterization and biological activity against various pathogens, suggesting the broad applicability of these compounds in medicinal chemistry and biological studies (Shahzadi et al., 2005).
Photopolymerization and Electronic Devices
Furthermore, research on nitroxide-mediated photopolymerization and molecular electronic devices has shown the significance of compounds bearing benzoylphenyl groups. These studies demonstrate the compounds' potential in advanced material science applications, including photoinitiation and electronic device fabrication (Guillaneuf et al., 2010; Chen et al., 1999).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-[3-(4-fluoroanilino)-2-hydroxypropoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO3/c23-18-8-10-19(11-9-18)24-14-20(25)15-27-21-12-6-17(7-13-21)22(26)16-4-2-1-3-5-16/h1-13,20,24-25H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPROWMDTYKWLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(CNC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2854952.png)

![N-[4-(benzyloxy)phenyl]-2-chloropropanamide](/img/structure/B2854957.png)
![methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate](/img/structure/B2854958.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone oxalate](/img/structure/B2854960.png)


![3-(Tert-butyl)-6-((((5-chloro-2-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2854968.png)
![4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2854969.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide](/img/structure/B2854971.png)

![N-(3-chloro-4-methoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2854973.png)
![(E)-N-(6-(N-ethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2854975.png)